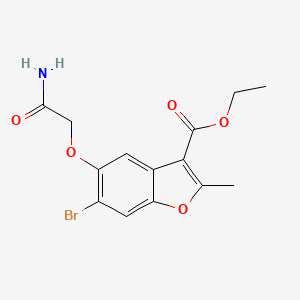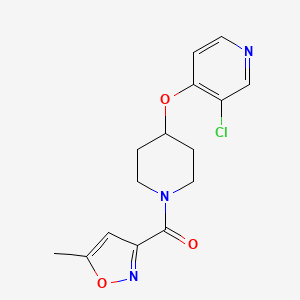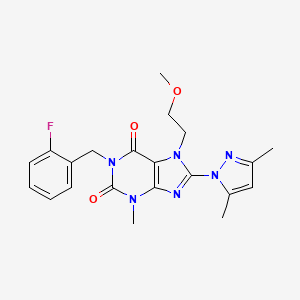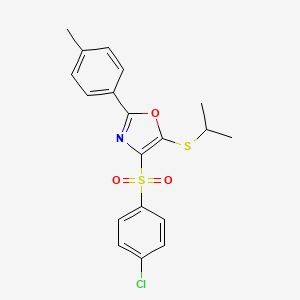
2-(环丙基甲氧基)乙磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylmethoxy)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides . Sulfonamides are organic sulfur compounds that contain the sulfonamide group, which consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are typically crystalline and are used in many important drugs .
Synthesis Analysis
The synthesis of sulfonamides like 2-(Cyclopropylmethoxy)ethanesulfonamide can be achieved in the laboratory through various methods . The classic approach involves the reaction of sulfonyl chlorides with an amine . Another method involves an I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature .Molecular Structure Analysis
The molecular structure of 2-(Cyclopropylmethoxy)ethanesulfonamide includes a sulfonyl group connected to an amine group, as well as a cyclopropylmethoxy group . The molecule contains a total of 37 bonds, including 17 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 three-membered ring, 1 ether (aliphatic), and 1 sulfonamide .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Cyclopropylmethoxy)ethanesulfonamide:
Pharmaceutical Development
2-(Cyclopropylmethoxy)ethanesulfonamide is often explored in pharmaceutical research for its potential as a therapeutic agent. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases .
Neuroscience Research
In neuroscience, this compound is studied for its effects on neurotransmitter systems. Researchers investigate its potential to modulate synaptic transmission and neuroplasticity, which could lead to new treatments for conditions such as epilepsy, depression, and anxiety disorders .
Enzyme Inhibition Studies
2-(Cyclopropylmethoxy)ethanesulfonamide is used in enzyme inhibition studies to understand its interaction with specific enzymes. This research helps in identifying its potential as an inhibitor for enzymes involved in metabolic pathways, which can be crucial for developing treatments for metabolic disorders .
Cancer Research
The compound is also investigated for its anti-cancer properties. Studies focus on its ability to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for chemotherapy drugs. Its efficacy against various cancer cell lines is a significant area of research .
Inflammatory Disease Research
Researchers explore the anti-inflammatory properties of 2-(Cyclopropylmethoxy)ethanesulfonamide. Its ability to modulate inflammatory pathways is studied to develop new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Chemical Biology
In chemical biology, this compound is used as a tool to study cellular processes. Its interactions with cellular components help researchers understand complex biological mechanisms and identify new therapeutic targets .
Toxicology Studies
Toxicologists study the safety profile of 2-(Cyclopropylmethoxy)ethanesulfonamide to determine its potential toxicity and side effects. This research is crucial for assessing its suitability for clinical use and ensuring patient safety .
Drug Delivery Systems
The compound is also explored in the development of advanced drug delivery systems. Researchers investigate its potential to enhance the delivery and efficacy of other therapeutic agents, improving their bioavailability and targeting specific tissues or cells .
These applications highlight the versatility and importance of 2-(Cyclopropylmethoxy)ethanesulfonamide in various fields of scientific research. Each area of study contributes to a deeper understanding of its potential benefits and applications in medicine and biology.
作用机制
Target of Action
It belongs to the class of sulfonamides, which are known to inhibit the enzyme dihydropteroate synthase, a key player in the folate synthesis pathway .
Mode of Action
Sulfonamides, including 2-(Cyclopropylmethoxy)ethanesulfonamide, are structural analogs of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. They competitively inhibit this enzyme, preventing the synthesis of dihydropteroate, a precursor of folic acid. This inhibition disrupts the production of essential nucleotides and leads to a halt in DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 2-(Cyclopropylmethoxy)ethanesulfonamide is the folate synthesis pathway. By inhibiting dihydropteroate synthase, it prevents the formation of dihydropteroate, leading to a deficiency in tetrahydrofolate. Tetrahydrofolate is a crucial cofactor in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability, are distributed widely in the body, are metabolized in the liver, and are excreted in the urine .
Result of Action
The molecular effect of 2-(Cyclopropylmethoxy)ethanesulfonamide is the inhibition of dihydropteroate synthase, leading to a disruption in folic acid synthesis. On a cellular level, this results in a deficiency of the necessary nucleotides for DNA and RNA synthesis, leading to a halt in cell division and growth .
安全和危害
属性
IUPAC Name |
2-(cyclopropylmethoxy)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTVBVBYYLOKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethoxy)ethanesulfonamide | |
CAS RN |
1339855-69-4 |
Source


|
| Record name | 2-(cyclopropylmethoxy)ethane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2439549.png)



![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2439560.png)
![3-Methyl-1-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B2439562.png)

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2439565.png)